3-(Piperazin-1-ylmethyl)phenol dihydrochloride

Catalog No.
S535375
CAS No.
500013-37-6
M.F
C11H18Cl2N2O
M. Wt
265.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-ylmethyl)phenol dihydrochloride

CAS Number

500013-37-6

Product Name

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

IUPAC Name

3-(piperazin-1-ylmethyl)phenol;dihydrochloride

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H

InChI Key

FLUYZYDTVFUGFT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

m-Hydroxybenzylpiperazine dihydrochloride

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl

Description

The exact mass of the compound 3-(Piperazin-1-ylmethyl)phenol dihydrochloride is 264.0796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Medicinal Chemistry

Application Summary: “3-(Piperazin-1-ylmethyl)phenol dihydrochloride” is significant in medicinal chemistry for the synthesis of piperazine derivatives, which are integral to a variety of pharmaceuticals.

Experimental Methods: The synthesis often involves cyclization of 1,2-diamine derivatives with sulfonium salts, employing conditions that favor the formation of the piperazine ring. The Ugi reaction and photocatalytic synthesis are also employed for creating diverse piperazine structures .

Results and Outcomes: The synthesized piperazine compounds have been found to exhibit a wide range of biological activities. The yields of these reactions are typically high, ranging from 81–91%, which is indicative of the efficiency of these synthetic methods .

3-(Piperazin-1-ylmethyl)phenol dihydrochloride is a chemical compound characterized by the molecular formula C11H18Cl2N2O. It features a piperazine ring attached to a phenol moiety, making it a significant compound in medicinal chemistry. This compound is primarily known for its potential applications in pharmacology and biochemistry due to its unique structural properties and biological activity. It is classified as a dihydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in various experimental settings .

The chemical behavior of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride can be explored through several reactions:

  • Acid-Base Reactions: The presence of the piperazine nitrogen allows for protonation, making it reactive with acids and bases.
  • Nucleophilic Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, which can be utilized in synthesizing derivatives.
  • Oxidation Reactions: The phenolic structure may be subjected to oxidation, leading to the formation of quinone derivatives.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize analogs for further research .

3-(Piperazin-1-ylmethyl)phenol dihydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • CNS Activity: Due to the presence of the piperazine moiety, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
  • Cell Proliferation Inhibition: Some studies have indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting anticancer properties .

Several synthetic routes have been reported for 3-(Piperazin-1-ylmethyl)phenol dihydrochloride:

  • Direct Alkylation: This method involves the reaction of piperazine with 3-chloromethylphenol under basic conditions.
  • Reflux Method: Combining piperazine and 3-formylphenol in an appropriate solvent under reflux conditions can yield the desired compound.
  • Hydrochloride Formation: The final step often includes treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .

The applications of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride span various fields:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug formulation targeting infections and neurological conditions.
  • Biochemical Research: Used as a reagent in biochemical assays and studies due to its ability to interact with biological systems.
  • Material Science: Potential use in developing polymers or materials that require specific chemical functionalities .

Interaction studies involving 3-(Piperazin-1-ylmethyl)phenol dihydrochloride focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its CNS activity.
  • Enzyme Inhibition Assays: Studies assessing its capacity to inhibit specific enzymes may reveal pathways through which it exerts its biological effects.
  • Cell Line Studies: Evaluating its effects on different cancer cell lines helps elucidate mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-(Piperazin-1-ylmethyl)phenol dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Dimethoxy-3-(piperazin-1-ylmethyl)phenol DihydrochlorideTwo methoxy groups on the phenol ringEnhanced lipophilicity
3-(Piperidin-1-ylmethyl)phenol DihydrochloridePiperidine instead of piperazinePotentially different CNS effects
4-(Piperazin-1-ylmethyl)phenol DihydrochlorideSubstituted at position four on phenolVarying receptor selectivity

Uniqueness of 3-(Piperazin-1-ylmethyl)phenol Dihydrochloride

The uniqueness of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride lies in its specific structural configuration that combines both a piperazine ring and a phenolic group. This combination is rare among similar compounds and potentially contributes to its distinct biological activities, particularly in antimicrobial and CNS-related applications. Its solubility as a dihydrochloride salt further enhances its utility in pharmaceutical formulations compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

264.0796

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z894L0N675

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

443694-34-6

Wikipedia

M-hydroxybenzylpiperazine dihydrochloride

Dates

Modify: 2023-08-15

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